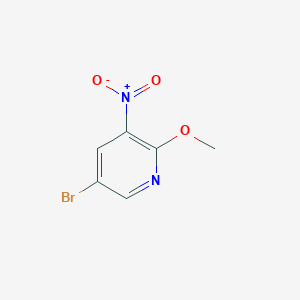
5-Bromo-2-methoxy-3-nitropyridine
Cat. No. B130787
Key on ui cas rn:
152684-30-5
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476294B2
Procedure details


The title compound was synthesized in a similar manner as described for Intermediate A using 5-bromo-2-methoxy-3-nitro-pyridine (Stage 67.1.3) to give the title compound as a violet solid. (HPLC: tR 2.63 min (Method A); M+H=242, 244 MS-ES).
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
BrC1C=C[C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:23])[C:13](=[O:22])[N:14]([C:15]4C(C)=NN(C)C=4)[C:5]=3[C:4]=2C=1.[Br:24]C1C=C([N+]([O-])=O)C(OC)=NC=1>>[Br:24][C:4]1[CH:5]=[C:6]2[N:12]([CH3:23])[C:13](=[O:22])[N:14]([CH3:15])[C:7]2=[N:8][CH:9]=1
|
Inputs


Step One
|
Name
|
Intermediate A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C=3C(=NN(C3)C)C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was synthesized in a similar manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=NC1)N(C(N2C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
